![molecular formula C5H4O3 B14864330 4-Ethynyl-1,3-dioxolan-2-one](/img/structure/B14864330.png)
4-Ethynyl-1,3-dioxolan-2-one
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Overview
Description
4-Ethynyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H4O3. It is a cyclic carbonate with an ethynyl group attached to the 4-position of the dioxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethynyl-1,3-dioxolan-2-one can be synthesized through various methods. One common approach involves the reaction of ethynyl alcohol with ethylene carbonate under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated cyclic carbonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-1,3-dioxolan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethynyl-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The ethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is harnessed in organic synthesis to create complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A simpler cyclic carbonate without the ethynyl group.
4-Phenyl-1,3-dioxolan-2-one: A derivative with a phenyl group instead of an ethynyl group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the 4-position.
Uniqueness
4-Ethynyl-1,3-dioxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and materials science .
Biological Activity
4-Ethynyl-1,3-dioxolan-2-one is an organic compound that belongs to the dioxolane family, characterized by a five-membered cyclic ether structure. This compound features an ethynyl group at the 4-position of the dioxolane ring, which significantly influences its chemical reactivity and potential biological activities. The molecular formula of this compound is C5H4O3 .
The unique structure of this compound allows it to undergo various chemical transformations, making it a valuable building block in organic synthesis . Its reactivity is enhanced due to the presence of the ethynyl substituent, which may facilitate interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited, but preliminary studies suggest potential pharmacological applications. Compounds with similar dioxolane structures have been associated with antimicrobial and anticancer activities . The following sections detail these activities and potential therapeutic implications.
Antimicrobial Activity
While specific studies on this compound are scarce, related compounds have shown significant antimicrobial properties. For instance, dioxolane derivatives have been reported to exhibit inhibitory effects against various bacterial strains . The potential for this compound to interact with microbial targets warrants further investigation.
Anticancer Activity
Similar compounds have demonstrated anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example, dioxolane derivatives have been linked to cytotoxic effects in cancer cell lines . Understanding the mechanism of action for this compound could reveal its potential as a therapeutic agent in oncology.
Structure-Activity Relationship (SAR)
The structural features of this compound contribute to its biological activity. The ethynyl group enhances lipophilicity and may improve membrane permeability, which is crucial for drug-like properties. A comparison of structurally similar compounds shows varying biological activities based on substituents:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Hydroxymethyl-1,3-dioxolan-2-one | Dioxolane derivative | Contains a hydroxymethyl group; potential for hydrogen bonding interactions. |
4-(Trifluoromethyl)-1,3-dioxolan-2-one | Fluorinated dioxolane | Enhanced lipophilicity; used in medicinal chemistry for drug design. |
4-Methyl-1,3-dioxolan-2-one | Methyl-substituted dioxolane | Exhibits different reactivity patterns due to methyl substitution. |
4-Ethyl-1,3-dioxolan-2-one | Ethyl-substituted dioxolane | Similar structure but different steric properties affecting reactivity. |
This table illustrates how variations in substituents can influence the biological activity of compounds within this family .
Case Studies and Research Findings
Despite limited direct studies on this compound, indirect evidence from related research provides insights into its potential applications:
- Antioxidant Activity : Some studies on dioxolane derivatives indicate antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Cytotoxicity : Research has shown that certain dioxolanes exhibit cytotoxic effects against specific cancer cell lines, suggesting that similar effects could be explored for this compound .
- Protein Interactions : The potential for this compound to interact with biological macromolecules such as proteins and nucleic acids could lead to novel therapeutic applications .
Properties
Molecular Formula |
C5H4O3 |
---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
4-ethynyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2 |
InChI Key |
FOLJHXWWJYUOJV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1COC(=O)O1 |
Origin of Product |
United States |
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